molecular formula C14H15FN2O3 B6498280 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(2-methoxyethyl)acetamide CAS No. 952977-66-1

2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(2-methoxyethyl)acetamide

Cat. No.: B6498280
CAS No.: 952977-66-1
M. Wt: 278.28 g/mol
InChI Key: YOSSHUORRKAPDW-UHFFFAOYSA-N
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Description

2-[5-(4-Fluorophenyl)-1,2-oxazol-3-yl]-N-(2-methoxyethyl)acetamide is a synthetic acetamide derivative characterized by a 1,2-oxazole core substituted with a 4-fluorophenyl group at the 5-position and a methoxyethyl acetamide moiety at the 3-position.

Properties

IUPAC Name

2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O3/c1-19-7-6-16-14(18)9-12-8-13(20-17-12)10-2-4-11(15)5-3-10/h2-5,8H,6-7,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSSHUORRKAPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=NOC(=C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Features of Selected Analogs

Compound Name Core Structure Key Substituents Evidence ID
2-[5-(4-Fluorophenyl)-1,2-oxazol-3-yl]-N-(2-methoxyethyl)acetamide (Target) 1,2-Oxazole - 5-(4-Fluorophenyl)
- N-(2-methoxyethyl) acetamide
N/A
N-[2-(2,5-Dimethoxyphenyl)ethyl]-2-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methoxy}acetamide 1,2-Oxazole - 2,5-Dimethoxyphenethyl chain
- Methoxy-linked acetamide
2-[(4-Fluorophenyl)sulfanyl]-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide 1,2,4-Oxadiazole - 4-Fluorophenyl sulfanyl
- 5-Methylisoxazole
Flufenacet (Herbicide) 1,3,4-Thiadiazole - 4-Fluorophenyl
- Trifluoromethyl-thiadiazole
Goxalapladib (Atherosclerosis treatment) 1,8-Naphthyridine - Difluorophenyl ethyl
- Trifluoromethyl biphenyl

Key Observations :

  • The target compound’s 1,2-oxazole core is shared with and 9 but differs from oxadiazole (), thiadiazole (), and naphthyridine () cores in analogs.
  • The 4-fluorophenyl group is a common motif in multiple compounds, suggesting its role in enhancing binding affinity or metabolic stability .

Physicochemical Properties

Table 2: Molecular Properties of Target and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) logP* (Predicted) Water Solubility*
Target Compound C₁₃H₁₄FN₂O₃ 280.26 ~2.1 Moderate
Compound C₂₂H₂₃FN₂O₅ 414.43 ~3.5 Low
Compound C₁₆H₁₃FN₄O₃S 360.36 ~2.8 Low
Flufenacet () C₁₄H₁₃F₄N₃O₂S 379.34 ~3.9 Insoluble

Notes:

  • The target compound’s lower molecular weight and methoxyethyl group likely result in a lower logP (~2.1) compared to analogs with aromatic or hydrophobic substituents (e.g., : logP ~3.5).
  • Flufenacet () exhibits high lipophilicity (logP ~3.9) due to its trifluoromethyl-thiadiazole group, aligning with its role as a herbicide.

Stability and Structure-Activity Relationships (SAR)

  • Metabolic Stability : The target’s ether linkages (methoxyethyl) may resist oxidative degradation compared to thioether-containing analogs () .
  • SAR Insights :
    • The 4-fluorophenyl group enhances aromatic interactions and electron-withdrawing effects.
    • Replacing the oxazole with oxadiazole () or thiadiazole () alters metabolic pathways and target selectivity.
    • The methoxyethyl chain balances hydrophilicity and membrane permeability, a critical factor in drug design .

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